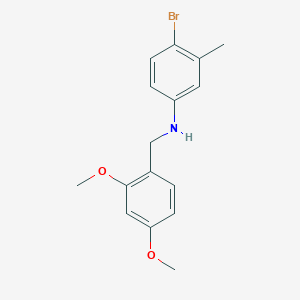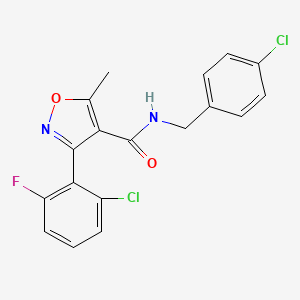![molecular formula C13H12N2O3 B5830961 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of various enzymes, including fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).
Mécanisme D'action
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide inhibits the activity of FAAH and NAAA by irreversibly binding to the active site of the enzymes. This prevents the enzymes from breaking down their respective substrates, leading to an increase in endocannabinoid and N-acylethanolamine levels.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide has been shown to have a number of biochemical and physiological effects. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have analgesic, anti-inflammatory, and anxiolytic effects. Inhibition of NAAA leads to an increase in N-acylethanolamine levels, which can have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide in lab experiments is its specificity for FAAH and NAAA. This allows researchers to selectively inhibit these enzymes without affecting other enzymes or pathways. However, one limitation of using N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide is its irreversible binding to the enzymes. This means that the effects of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide cannot be reversed once it has been added to a reaction.
Orientations Futures
There are a number of future directions for research on N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide. One direction is the development of more selective inhibitors of FAAH and NAAA. Another direction is the investigation of the therapeutic potential of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide and other FAAH and NAAA inhibitors for various diseases, including pain, inflammation, and anxiety disorders. Additionally, the physiological and biochemical effects of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide and other FAAH and NAAA inhibitors need to be further elucidated.
Méthodes De Synthèse
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide can be synthesized using a simple two-step reaction. In the first step, 2-methyl-3-furoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 2-aminobenzoyl amide to form N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide.
Applications De Recherche Scientifique
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide has been widely used in scientific research for its ability to inhibit the activity of various enzymes, including FAAH and NAAA. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that play a role in pain, mood, and appetite regulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. NAAA is an enzyme that breaks down N-acylethanolamines, which are natural compounds that play a role in pain and inflammation. Inhibition of NAAA leads to an increase in N-acylethanolamine levels, which can also have therapeutic effects.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-9(6-7-18-8)13(17)15-11-5-3-2-4-10(11)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMRBIXAYFSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)
![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)


![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5830972.png)